N-Demethyl Damirone A
Overview
Description
N-Demethyl Damirone A is a member of the pyrroloquinoline alkaloids family, which are physiologically active compounds isolated from marine organisms. These compounds exhibit numerous biological activities due to their highly-fused structures. This compound, in particular, has been studied for its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl Damirone A typically involves the transformation of tricyclic makaluvamines. For instance, makaluvamines H and C, isolated from the marine sponge Zyzzya fuliginosa, can be transformed into damirones A and B, respectively, by alkaline hydrolysis . The specific synthetic route for this compound involves the demethylation of damirone A under controlled conditions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-Demethyl Damirone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
N-Demethyl Damirone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying electron transfer and redox reactions.
Biology: It has been investigated for its potential anticancer, antifungal, and antiparasitic activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Demethyl Damirone A involves its interaction with molecular targets and pathways. It is known to participate in electron transfer reactions, which are crucial for its biological activities. The compound’s ability to form complexes with metal cations, such as magnesium and guanidinium, enhances its electron transfer capabilities .
Comparison with Similar Compounds
- Damirone A
- Damirone B
- Damirone C
- Batzelline A
- Batzelline B
- Makaluvamine O
- Makaluvone
Comparison: N-Demethyl Damirone A is unique due to its specific structural and electronic properties. Compared to other similar compounds, it has higher electron affinity and reduction potential, making it more reactive in certain chemical reactions . This uniqueness is attributed to the presence of electron-donating substituents, which enhance its reactivity.
Properties
IUPAC Name |
2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-5-6-2-3-12-7-4-8(14)11(15)10(13)9(6)7/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJEQQAYYNXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCNC3=CC(=O)C(=O)C1=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559054 | |
Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138683-68-8 | |
Record name | N-Demethyl Damirone A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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